molecular formula C8H12O4 B8673990 6-Methoxy-4,5-epoxy-3-oxo-2-ethyltetrahydropyran CAS No. 60249-15-2

6-Methoxy-4,5-epoxy-3-oxo-2-ethyltetrahydropyran

Cat. No. B8673990
M. Wt: 172.18 g/mol
InChI Key: FPJQUXXJCTZHSU-UHFFFAOYSA-N
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Patent
US04059595

Procedure details

A 15.6 g quantity of 2-ethyl-6-methoxy-3-oxo-3,6-dihydro-2H-pyran, 15 g of 30% aqueous solution of hydrogen peroxide and 100 ml of methanol are cooled to a temperature of about 10° C with full stirring. The same procedure as in Example 6 is thereafter followed to obtain a concentrate, which is then distilled at a reduced pressure of 3 mm Hg to give 14.8 g of 6-methoxy-4,5-epoxy-3-oxo-2-ethyltetrahydropyran as a colorless liquid fraction at 83° to 88° C in a yield of 86.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:8](=[O:9])[CH:7]=[CH:6][CH:5]([O:10][CH3:11])[O:4]1)[CH3:2].[OH:12]O>CO>[CH3:11][O:10][CH:5]1[O:4][CH:3]([CH2:1][CH3:2])[C:8](=[O:9])[CH:7]2[O:12][CH:6]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1OC(C=CC1=O)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a concentrate, which
DISTILLATION
Type
DISTILLATION
Details
is then distilled at a reduced pressure of 3 mm Hg

Outcomes

Product
Name
Type
product
Smiles
COC1C2C(C(C(O1)CC)=O)O2
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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